![molecular formula C17H20ClNO2 B276682 N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine, commonly known as Cbz-NE, is a synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. Cbz-NE belongs to a class of compounds known as selective dopamine D3 receptor antagonists, which have been implicated in various neurological and neuropsychiatric disorders.
Mécanisme D'action
The mechanism of action of Cbz-NE is not fully understood. However, it is believed to work by selectively blocking dopamine D3 receptors in the brain. By blocking these receptors, Cbz-NE may reduce the rewarding effects of drugs of abuse, thus reducing drug-seeking behavior. Additionally, Cbz-NE may have an effect on other neurotransmitter systems in the brain, including the serotonin and norepinephrine systems.
Biochemical and Physiological Effects:
Cbz-NE has been shown to have a number of biochemical and physiological effects. In animal studies, Cbz-NE has been found to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, Cbz-NE has been found to have an effect on dopamine and serotonin levels in the brain, suggesting that it may have a role in regulating these neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cbz-NE in lab experiments is its selectivity for dopamine D3 receptors. This selectivity allows researchers to specifically target this receptor subtype without affecting other dopamine receptors. Additionally, Cbz-NE has been found to have good pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of using Cbz-NE in lab experiments is its relatively low potency compared to other dopamine D3 receptor antagonists. This may limit its effectiveness in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research on Cbz-NE. One area of interest is the potential use of Cbz-NE in the treatment of addiction. Further studies are needed to determine the optimal dosing and administration regimen for Cbz-NE in this context. Additionally, more research is needed to understand the mechanism of action of Cbz-NE and its effect on other neurotransmitter systems in the brain. Finally, future studies may investigate the potential use of Cbz-NE in the treatment of other neurological and neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of Cbz-NE involves a series of chemical reactions, starting with the reaction of 3-methoxybenzyl chloride with sodium hydride to form the corresponding sodium salt. The sodium salt is then reacted with 3-chlorobenzyl alcohol in the presence of cesium carbonate to form the intermediate compound. The intermediate is then reacted with N-ethylamine in the presence of palladium on carbon to form the final product, Cbz-NE.
Applications De Recherche Scientifique
Cbz-NE has been studied extensively for its potential application in various scientific research areas. One of the most promising applications of Cbz-NE is in the field of addiction research. Cbz-NE has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of addiction. Additionally, Cbz-NE has been found to have potential applications in the treatment of other neurological and neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.
Propriétés
Nom du produit |
N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine |
|---|---|
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-[[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-3-19-11-13-7-8-16(17(10-13)20-2)21-12-14-5-4-6-15(18)9-14/h4-10,19H,3,11-12H2,1-2H3 |
Clé InChI |
MTHKTHABVHEUMC-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
SMILES canonique |
CCNCC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



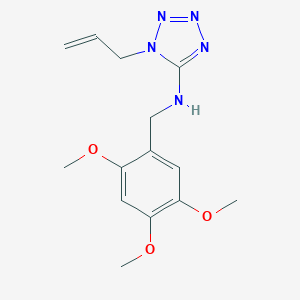
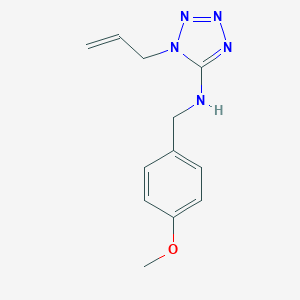

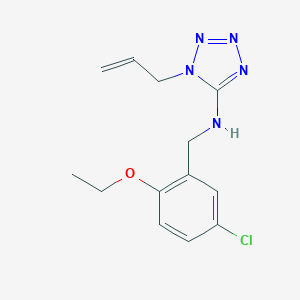
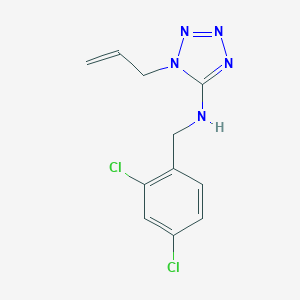
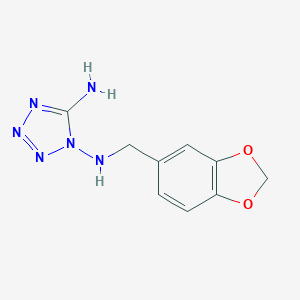
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)
![N-[4-(methylsulfanyl)benzyl]-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276612.png)
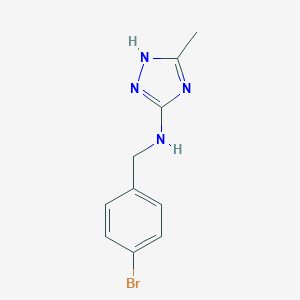
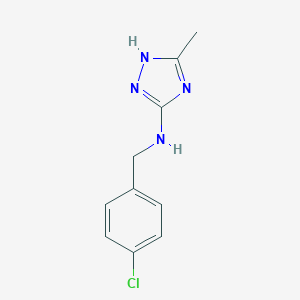
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-(5-methyl-4H-1,2,4-triazol-3-yl)amine](/img/structure/B276615.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-methylamine](/img/structure/B276617.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276619.png)